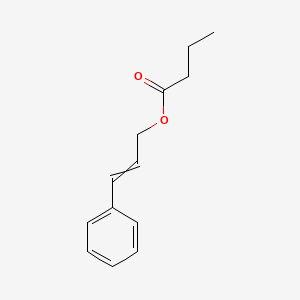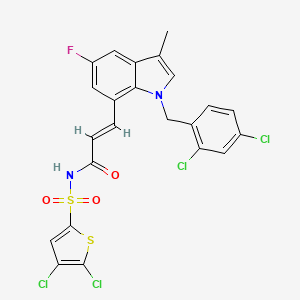
Cyclohexyl(dimethoxymethyl)silane
Descripción general
Descripción
Cyclohexyl(dimethoxymethyl)silane is an organosilicon compound with the molecular formula C9H20O2Si. It is a colorless to almost colorless liquid that is used in various chemical applications. The compound is known for its unique properties, including its ability to act as a coupling agent and its reactivity with other chemical species .
Métodos De Preparación
Cyclohexyl(dimethoxymethyl)silane can be synthesized through several methods. One common method involves the reaction of methyl dimethoxy silane with cyclohexane halide and magnesium powder in the presence of a catalyst under nitrogen protection. The reaction mixture is heated and stirred, followed by the slow addition of cyclohexane halide. The mixture is then refluxed, cooled, filtered, and rectified to obtain the final product . This method is advantageous due to its simplicity, high yield, and high conversion rate.
Análisis De Reacciones Químicas
Cyclohexyl(dimethoxymethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkoxy or aryloxy groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclohexyl(dimethoxymethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of polymers and other complex molecules.
Biology: The compound can be used to modify surfaces of biological materials to enhance their properties.
Mecanismo De Acción
The mechanism of action of cyclohexyl(dimethoxymethyl)silane involves its ability to form stable bonds with other chemical species. The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants .
Comparación Con Compuestos Similares
Cyclohexyl(dimethoxymethyl)silane can be compared with other similar organosilicon compounds, such as:
Cyclohexyl(trimethoxysilane): Similar in structure but with three methoxy groups instead of two.
Cyclohexyl(ethoxymethyl)silane: Contains ethoxy groups instead of methoxy groups.
Cyclohexyl(dimethoxyethyl)silane: Contains an ethyl group instead of a methyl group. These compounds share similar properties but differ in their reactivity and applications due to the variations in their functional groups.
Propiedades
IUPAC Name |
cyclohexyl(dimethoxymethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h8-9H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXHSFLLJVATGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B7949355.png)
![4-[2-(4-Methoxyphenyl)ethenyl]aniline](/img/structure/B7949361.png)

